REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]2)=[O:9])=[CH:6][CH:5]=1)[CH3:2].C1COCC1.CO>O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][C:11]2([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[O:9])=[CH:19][CH:20]=1)[CH3:2]
|
Name
|
|
Quantity
|
12.19 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
45.5 kg
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20.2 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
LiOH monohydrate
|
Quantity
|
2.49 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.6 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
20 (± 3) °C
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Type
|
CUSTOM
|
Details
|
Stir the resulting solution at 20±3° C. for overnight (19 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
maintaining the temperature of less than 23° C. during the transfer
|
Type
|
DISTILLATION
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Details
|
Remove THF and MeOH by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the pH of the reaction to pH about 2.0 with 5N HCl (about 12 L) at 17±2° C
|
Type
|
STIRRING
|
Details
|
Stir the resulting product slurry at 17±2° C. for 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with water (3×40 Kg)
|
Type
|
CUSTOM
|
Details
|
Dry the wet cake at 47° C. under vacuum
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.74 kg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |